1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole

Physicochemical profiling Drug-likeness Comparative molecular properties

Order for hit-expansion and methodology. This unannotated dual-sulfonyl chemotype bridges COX-2 and JAK inhibitor space. Its 98 Ų tPSA and 0.646 logP make it ideal for solubility/PAMPA assay validation. No bioactivity data exists—use as a negative control for SEA/SwissTargetPrediction false-positive benchmarking. Supplier quotes available on request.

Molecular Formula C14H17N3O4S2
Molecular Weight 355.43
CAS No. 2034473-42-0
Cat. No. B2528373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole
CAS2034473-42-0
Molecular FormulaC14H17N3O4S2
Molecular Weight355.43
Structural Identifiers
SMILESCCS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3
InChIInChI=1S/C14H17N3O4S2/c1-2-22(18,19)14-10-16(11-14)23(20,21)13-6-4-12(5-7-13)17-9-3-8-15-17/h3-9,14H,2,10-11H2,1H3
InChIKeyCJDMXAIUSTUGFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole (CAS 2034473-42-0): Structural Context and Class Affiliation for Procurement Evaluation


1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole (CAS 2034473-42-0) is a synthetic small molecule belonging to the class of N-sulfonyl azetidine-substituted pyrazoles. It features a 1H-pyrazole ring N-linked to a para-phenylene group, which is further elaborated with a sulfonyl linker to an azetidine ring bearing an ethylsulfonyl substituent at the 3-position (molecular formula C₁₄H₁₇N₃O₄S₂; molecular weight 355.43 g/mol). This structural architecture places it at the intersection of two therapeutically relevant chemotypes: the sulfonylphenylpyrazole scaffold explored in COX-2 inhibitor programs [1] and the ethylsulfonyl-azetidine-pyrazole motif found in Janus kinase (JAK) inhibitor baricitinib intermediates [2]. The compound is indexed in the ZINC database (ZINC000670439847) with calculated physicochemical properties including a topological polar surface area of 98 Ų, one H-bond donor, six H-bond acceptors, and four rotatable bonds [3]. Critically, no biological activity data, target engagement measurements, or in vivo pharmacological results are currently reported for this specific compound in any peer-reviewed literature, patent, or public bioactivity database.

Why In-Class Substitution Is Not Straightforward for 1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole (CAS 2034473-42-0): Key Structural Differentiation Points


Although numerous pyrazole-azetidine and sulfonylphenylpyrazole analogs exist in the literature, simple substitution within this class is not advisable without experimental validation. The compound's distinctive dual-sulfonyl architecture—a sulfonyl bridge connecting the phenyl ring to the azetidine nitrogen, combined with a second ethylsulfonyl group on the azetidine C3 position—creates a unique electronic and steric environment not recapitulated by single-sulfonyl analogs [1]. In the JAK inhibitor series, the ethylsulfonyl-azetidine moiety is known to participate in specific hydrogen-bonding interactions with the kinase hinge region, and alteration of the azetidine N-substituent from ethylsulfonyl to other groups profoundly affects both potency and isoform selectivity [2]. Furthermore, the para-phenylene spacer geometry in this compound constrains the dihedral angle between the pyrazole and the azetidine-sulfonyl group, which may influence target binding orientation relative to direct pyrazole-azetidine conjugates lacking the phenyl spacer. Without head-to-head comparative data, any assumption of functional equivalence to related analogs (e.g., 1-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1H-pyrazole or 1-(4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole) would be speculative. Researchers must verify target engagement and selectivity for this specific compound rather than relying on class-level extrapolation.

Quantitative Evidence Assessment for 1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole (CAS 2034473-42-0): Comparative Differentiation Data


Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area Versus Class-Level Reference Compounds

The target compound displays a calculated logP of 0.646 and tPSA of 98 Ų based on ZINC database computations [1]. This logP is substantially lower than that of baricitinib (calculated logP approximately 1.6) [2], indicating higher aqueous solubility potential. The tPSA of 98 Ų falls within the favorable range for oral bioavailability (<140 Ų), comparable to baricitinib's tPSA of approximately 94 Ų. The dual-sulfonyl architecture contributes increased polar surface area relative to mono-sulfonyl pyrazole-azetidine analogs lacking the ethylsulfonyl group. However, these are calculated rather than experimentally measured values, and no experimental logD, solubility, or permeability data exist for this compound.

Physicochemical profiling Drug-likeness Comparative molecular properties

Structural Uniqueness: Dual-Sulfonyl Architecture Versus Mono-Sulfonyl and Carbonyl-Linked Analogs

The target compound is one of very few molecules combining a sulfonyl-linked phenyl-pyrazole with an ethylsulfonamide-substituted azetidine. The closest cataloged analog is 1-(4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenyl)-1H-pyrazole (CAS 2310140-88-4) , which replaces the ethylsulfonyl group with a pyrrolidine ring—a change that eliminates the sulfonamide hydrogen-bonding capacity and substantially alters the electronic character at the azetidine 3-position. Another related compound, (3-(1H-pyrazol-1-yl)phenyl)(3-(ethylsulfonyl)azetidin-1-yl)methanone [1], uses a carbonyl linker instead of a sulfonyl linker, which changes both the geometry (trigonal planar carbonyl vs. tetrahedral sulfonyl) and the electron-withdrawing character of the spacer. No quantitative biological data exist to compare these analogs, but the structural differences predict distinct target binding profiles, metabolic stability, and physicochemical behavior.

Scaffold uniqueness Sulfonamide chemistry Structure-activity differentiation

Absence of Documented Biological Activity: A Critical Gap for Selection Purposes

A systematic search of ChEMBL 20, PubChem BioAssay, and BindingDB confirms that this compound has no known biological activity annotations [1]. The ZINC database entry explicitly states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [1]. This stands in marked contrast to structurally related clinical compounds such as baricitinib, which has extensive JAK1/JAK2 inhibition data (IC₅₀ values of 5.9 nM and 5.7 nM, respectively) [2], and Allergan's S1P receptor modulator series with reported EC₅₀ values in the nanomolar range [3]. The complete absence of bioactivity data for the target compound means that no evidence-based claim of potency, selectivity, or target engagement can be made at this time.

Bioactivity gap analysis ChEMBL annotation Target engagement

Appropriate Research Application Scenarios for 1-(4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole (CAS 2034473-42-0) Based on Available Evidence


Exploratory Medicinal Chemistry: Novel Scaffold Diversification for Kinase or GPCR Library Design

This compound is suitable as a starting scaffold for exploratory medicinal chemistry programs targeting kinases or GPCRs, given the established precedent of pyrazole-azetidine chemotypes in both JAK inhibition (baricitinib series [1]) and S1P receptor modulation (Allergan series [2]). The dual-sulfonyl architecture offers two chemically distinct sulfonamide positions for structure-activity relationship exploration—the phenyl-azetidine sulfonyl linker and the azetidine C3 ethylsulfonyl group—providing synthetic handles not available in simpler mono-sulfonyl analogs. Researchers should plan for de novo synthesis of analog libraries and comprehensive primary screening, as no target engagement data exist for this scaffold.

Computational Chemistry and Molecular Modeling: Benchmarking Virtual Screening Performance on Unannotated Chemical Space

The complete absence of known bioactivity [3] makes this compound a valuable negative control or test case for computational target prediction algorithms (e.g., SEA, SuperPred, SwissTargetPrediction) and molecular docking campaigns. Its calculated physicochemical properties (logP 0.646, tPSA 98 Ų, MW 355.44) place it within drug-like chemical space, making it a realistic but challenging test case for assessing the false-positive rates of in silico target fishing tools against unannotated small molecules.

Physicochemical and ADME Assay Development: Sulfonamide-Rich Probe for Solubility and Permeability Testing

The compound's calculated low logP (0.646) and high polar surface area (98 Ų) [3] suggest it may serve as a probe molecule for developing or validating solubility and permeability assays specific to sulfonamide-rich, low-lipophilicity chemotypes. The dual-sulfonyl motif presents an interesting test case for assessing how multiple sulfonamide groups influence aqueous solubility, LogD, PAMPA permeability, and Caco-2 transport, particularly in comparison to baricitinib, which has similar tPSA but higher calculated logP [4].

Synthetic Methodology Development: A Substrate for Novel Sulfonylation or Azetidine Functionalization Reactions

The compound contains both an aryl sulfonamide and an alkyl sulfonamide in distinct chemical environments, making it a useful substrate for developing chemoselective deprotection or functionalization methodologies. The azetidine C3 ethylsulfonyl group and the bridging sulfonamide are expected to exhibit differential reactivity toward nucleophiles, reducing agents, and basic conditions, offering a platform for reaction methodology studies relevant to complex sulfonamide-containing pharmaceutical intermediates [1].

Quote Request

Request a Quote for 1-(4-((3-(ethylsulfonyl)azetidin-1-yl)sulfonyl)phenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.